molecular formula C16H22N4O9 B026927 Clavamycin A CAS No. 103059-93-4

Clavamycin A

Numéro de catalogue B026927
Numéro CAS: 103059-93-4
Poids moléculaire: 414.37 g/mol
Clé InChI: SAFJOTXIKNUGOJ-LNWOBJSJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clavamycin A is a beta-lactam antibiotic that is used to treat bacterial infections. It is a combination of two compounds, clavulanic acid and amoxicillin. Clavulanic acid is a beta-lactamase inhibitor that prevents bacteria from breaking down amoxicillin, allowing it to be more effective in treating infections.

Applications De Recherche Scientifique

Discovery and Structural Analysis

Clavamycin A, along with its variants B, C, D, E, and F, belongs to the clavam antibiotics group. They were first isolated from Streptomyces hygroscopicus. The structural details of these antibiotics were deduced from extensive spectroscopic studies, particularly NMR (Nuclear Magnetic Resonance) analyses. These studies have been fundamental in understanding the chemical nature and potential applications of clavamycin A (Naegeli, Loosli, & Nussbaumer, 1986).

Applications in Antibacterial Treatment

Clavamycin A has shown efficacy against a variety of bacterial infections. This includes its effectiveness against Gram-positive bacteria, like Staphylococcus aureus, and certain protozoans. It is particularly noted for its action in the treatment of bacterial infections, especially those caused by anaerobic species (Spížek & Řezanka, 2004). Additionally, clindamycin, a derivative of clavamycin, is widely used in clinical practice for its broad-spectrum activity, and it is effective against a range of infections, including those caused by anaerobic bacteria and certain protozoal diseases (Spížek & Řezanka, 2017).

Enhanced Efficacy in Nano-formulations

Recent advancements have shown the potential of enhancing the efficacy of clindamycin (a derivative of clavamycin) through nano-formulations. This involves encapsulating clindamycin in poly lactic acid (PLA)/poly (D,L-lactide-co-glycolide) (PLGA) nano-formulations, which significantly increases the bioavailability of the drug. This approach shows promise for a variety of therapies due to its enhanced drug activity (Rauta et al., 2016).

Genetic Engineering for Production Enhancement

Clavamycin A production has been enhanced through genetic engineering techniques. For instance, the blocking of cephamycin C production in Streptomyces clavuligerus, a clavulanic acid-producing organism, led to a significant increase in clavulanic acid production. This approach demonstrates the potential of genetic manipulation to optimize antibiotic production for medical applications (Paradkar et al., 2001).

Propriétés

Numéro CAS

103059-93-4

Nom du produit

Clavamycin A

Formule moléculaire

C16H22N4O9

Poids moléculaire

414.37 g/mol

Nom IUPAC

2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

InChI

InChI=1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1

Clé InChI

SAFJOTXIKNUGOJ-LNWOBJSJSA-N

SMILES isomérique

C1[C@H]2N(C1=O)C[C@@H](O2)C(C(C(=O)NC(C([C@H]3CN4[C@@H](O3)CC4=O)O)C(=O)O)N)O

SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

SMILES canonique

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clavamycin A
Reactant of Route 2
Clavamycin A
Reactant of Route 3
Clavamycin A
Reactant of Route 4
Reactant of Route 4
Clavamycin A
Reactant of Route 5
Clavamycin A
Reactant of Route 6
Clavamycin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.